molecular formula C6H5N3O B12614929 1H-1,2,3-Triazole, 5-(2-furanyl)- CAS No. 918300-59-1

1H-1,2,3-Triazole, 5-(2-furanyl)-

Cat. No.: B12614929
CAS No.: 918300-59-1
M. Wt: 135.12 g/mol
InChI Key: KAGQEBLKPPPSIW-UHFFFAOYSA-N
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Description

1H-1,2,3-Triazole, 5-(2-furanyl)- is a heterocyclic compound with the molecular formula C6H5N3O and a molecular weight of 135.12 g/mol . This compound features a triazole ring fused with a furan ring, making it a unique structure in the realm of heterocyclic chemistry. It is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Chemical Reactions Analysis

1H-1,2,3-Triazole, 5-(2-furanyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced triazole derivatives.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Major products formed from these reactions include various substituted triazoles and furans, which can be further utilized in different chemical processes.

Scientific Research Applications

1H-1,2,3-Triazole, 5-(2-furanyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-1,2,3-Triazole, 5-(2-furanyl)- involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like α-amylase and α-glucosidase, preventing the breakdown of polysaccharides into glucose . This inhibition helps in managing blood sugar levels, making it a potential antidiabetic agent. Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms .

Comparison with Similar Compounds

1H-1,2,3-Triazole, 5-(2-furanyl)- can be compared with other triazole derivatives such as:

The uniqueness of 1H-1,2,3-Triazole, 5-(2-furanyl)- lies in its fused furan ring, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

918300-59-1

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

IUPAC Name

4-(furan-2-yl)-2H-triazole

InChI

InChI=1S/C6H5N3O/c1-2-6(10-3-1)5-4-7-9-8-5/h1-4H,(H,7,8,9)

InChI Key

KAGQEBLKPPPSIW-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NNN=C2

Origin of Product

United States

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